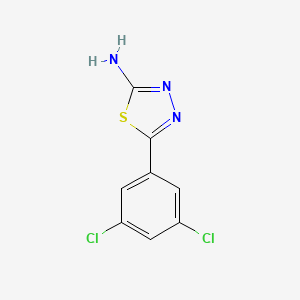

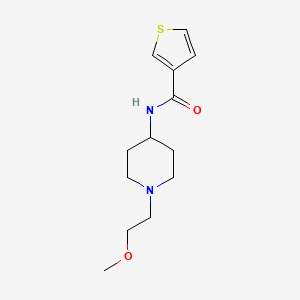

![molecular formula C7H9F2I B2883616 1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2503209-23-0](/img/structure/B2883616.png)

1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of BCPs has been a topic of interest in recent years. A versatile platform for the synthesis of 1,2-difunctionalized BCPs to potentially mimic ortho/meta-substituted arenes has been described . The syntheses of useful building blocks bearing alcohol, amine, and carboxylic acid functional handles have been achieved from a simple common intermediate .Molecular Structure Analysis

BCPs have a unique structure that has fascinated organic and theoretical chemists due to its intriguing reactivity . The classical Lewis representation of BCPs places an inter-bridgehead C–C bond along its central axis .Chemical Reactions Analysis

BCPs have a broad reactivity profile that derives from σ–π-delocalization of electron density . Its reactions with anions and radicals are facilitated by increased delocalization of electron density over the propellane cage during addition, while reactions with cations involve charge transfer that relieves repulsion inside the cage .Physical And Chemical Properties Analysis

BCPs have been studied for their physico-chemical properties . After more than 20 years of trials, a practical scalable approach to fluoro-BCPs has been developed .科学的研究の応用

1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane has shown potential applications in various scientific research fields, including medicinal chemistry, radiochemistry, and nuclear medicine. This compound has been used as a radioligand for imaging studies, such as positron emission tomography (PET) and single-photon emission computed tomography (SPECT), due to its high affinity for the sigma-1 receptor. The sigma-1 receptor has been implicated in various physiological and pathological processes, including neurodegenerative diseases, cancer, and addiction. This compound has also been used as a precursor for the synthesis of other radiolabeled compounds, such as [18F]fluoroethyl-1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane, which has shown potential as a PET imaging agent for the sigma-1 receptor.

作用機序

Target of Action

The primary targets of 1-(1,1-Difluoroethyl)-3-iodobicyclo[11It’s known that bicyclo[111]pentanes (BCPs), a class of compounds to which this molecule belongs, are often used as linear spacer units to enhance pharmacokinetic profiles in modern drug design .

Mode of Action

The mode of action of 1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane involves a cascade multicomponent reaction to synthesize gem-difluoroallylic bicyclo[1.1.1]pentanes via visible light-induced defluorinative gem-difluoroallylation of [1.1.1]propellane . In this methodology, sulfonyl radicals generated from sodium arylsulfinates added to [1.1.1]propellane to form BCP radicals were then trapped by α-trifluoromethyl alkenes to form gem-difluoroallylic bicyclo[1.1.1]pentanes .

Biochemical Pathways

The specific biochemical pathways affected by 1-(1,1-Difluoroethyl)-3-iodobicyclo[11The synthesis of gem-difluoroallylic bicyclo[111]pentanes via visible light-induced defluorinative gem-difluoroallylation of [111]propellane suggests that the compound may interact with biochemical pathways involving sulfonyl radicals and α-trifluoromethyl alkenes .

Pharmacokinetics

The ADME properties of 1-(1,1-Difluoroethyl)-3-iodobicyclo[11Bicyclo[111]pentanes (BCPs) are known to enhance pharmacokinetic profiles in modern drug design , suggesting that this compound may have favorable absorption, distribution, metabolism, and excretion properties.

Result of Action

The specific molecular and cellular effects of 1-(1,1-Difluoroethyl)-3-iodobicyclo[11The synthesis of gem-difluoroallylic bicyclo[111]pentanes via visible light-induced defluorinative gem-difluoroallylation of [111]propellane suggests that the compound may result in the formation of these bicyclic structures .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(1,1-Difluoroethyl)-3-iodobicyclo[11The synthesis process of the compound involves visible light-induced reactions , suggesting that light conditions may play a role in its action.

実験室実験の利点と制限

One advantage of 1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane is its high affinity for the sigma-1 receptor, which makes it a useful tool for studying the function and regulation of this receptor. This compound has also shown potential as a radioligand for imaging studies, such as PET and SPECT. However, one limitation of this compound is its complex synthesis method, which requires careful handling and purification techniques to ensure the purity of the compound. This compound also has a relatively short half-life, which may limit its use in imaging studies.

将来の方向性

There are several future directions for the research and development of 1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane. One area of research is the further characterization of the mechanism of action of this compound and its interaction with the sigma-1 receptor. Another area of research is the development of new radiolabeled compounds based on this compound for imaging studies. This compound may also have potential as a therapeutic agent for neurodegenerative diseases and cancer, and further research is needed to explore these potential applications. Overall, this compound is a promising compound with potential applications in various scientific research fields.

合成法

The synthesis of 1-(1,1-Difluoroethyl)-3-iodobicyclo[1.1.1]pentane involves a multi-step process that begins with the reaction of 1,1-difluoroethane with 1,3-cyclopentadiene in the presence of a catalyst. This reaction leads to the formation of 1-(1,1-difluoroethyl)-cyclopentene, which is then reacted with iodine to form this compound. The synthesis of this compound is a complex process that requires careful handling and purification techniques to ensure the purity of the compound.

特性

IUPAC Name |

1-(1,1-difluoroethyl)-3-iodobicyclo[1.1.1]pentane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F2I/c1-5(8,9)6-2-7(10,3-6)4-6/h2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPRMJTYJHVYHRA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C12CC(C1)(C2)I)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2883535.png)

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2883537.png)

![N-(3-ethoxypropyl)-3-[2-(4-fluorophenoxy)pyrimidin-5-yl]benzamide](/img/structure/B2883540.png)

![6-fluoro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylic acid](/img/structure/B2883542.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acrylamide](/img/structure/B2883548.png)